molecular formula C8H7NO4 B1207234 2-(Methoxycarbonyl)nicotinic acid CAS No. 24195-07-1

2-(Methoxycarbonyl)nicotinic acid

Cat. No. B1207234
CAS RN: 24195-07-1
M. Wt: 181.15 g/mol
InChI Key: OSSIORZYXTUXBL-UHFFFAOYSA-N
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Description

2-(Methoxycarbonyl)nicotinic acid is a chemical compound with the formula C₈H₇NO₄ . It is an irritant .


Physical And Chemical Properties Analysis

2-(Methoxycarbonyl)nicotinic acid has a molecular weight of 181.15 g/mol . It is a solid at room temperature .

Scientific Research Applications

Herbicidal Activity

2-(Methoxycarbonyl)nicotinic acid, a derivative of nicotinic acid, has shown potential in the field of agriculture, particularly as a herbicide. Research by Yu et al. (2021) explored the synthesis of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, demonstrating significant herbicidal activity against specific weeds like Agrostis stolonifera and Lemna paucicostata (Yu et al., 2021).

Pharmaceutical Synthesis

The compound has also been used in pharmaceutical synthesis. Torii et al. (1986) described a method for synthesizing polyfunctionally substituted pyridines, derivatives of nicotinic acid, which have biological and medicinal significance (Torii et al., 1986).

Lipid-Lowering Drug Receptor Study

In medical research, particularly in studying lipid-lowering drugs, nicotinic acid derivatives like 2-(Methoxycarbonyl)nicotinic acid are significant. Tunaru et al. (2003) discovered that PUMA-G and HM74 are receptors for nicotinic acid, mediating its anti-lipolytic effect, an essential insight into the molecular mechanisms of nicotinic acid's pharmacological effects (Tunaru et al., 2003).

Analytical Chemistry

In the field of analytical chemistry, methods for determining nicotinic acid in various samples have been developed. Tsuruta et al. (1984) described a high-performance liquid chromatography method with fluorescence detection for determining nicotinic acid in serum, showcasing the compound's importance in analytical methodologies (Tsuruta et al., 1984).

Industrial Production Methods

2-(Methoxycarbonyl)nicotinic acid is also relevant in industrial production. Lisicki et al. (2022) reviewed ecological methods to produce nicotinic acid from commercially available raw materials, highlighting the need for green chemistry approaches in its production (Lisicki et al., 2022).

Safety And Hazards

2-(Methoxycarbonyl)nicotinic acid is an irritant . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

2-methoxycarbonylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8(12)6-5(7(10)11)3-2-4-9-6/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSIORZYXTUXBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178894
Record name Quinolinic acid, 2-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxycarbonyl)nicotinic acid

CAS RN

24195-07-1
Record name 2-Methyl 2,3-pyridinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24195-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinolinic acid, 2-methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024195071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 24195-07-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154834
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Quinolinic acid, 2-methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
YJ Wu - thieme-connect.com
Pyridopyrimidines are ubiquitous building blocks for medicinal chemistry research, and they have been incorporated into numerous biologically active compounds. For example, pyrido […
Number of citations: 0 www.thieme-connect.com
P He, Y Miao, Y Sun, A Bian, W Jin… - Journal of Medicinal …, 2022 - ACS Publications
Accumulating evidence has documented that STAT3 phosphorylation at Tyr 705 and Ser 727 jointly promotes the initiation and progression of gastric cancer. However, most reported …
Number of citations: 4 pubs.acs.org
A Doshi - 2019 - search.proquest.com
This dissertation describes the design, synthesis and biological evaluation of monocyclic, bicyclic and tricyclic pyrimidine-based heterocycles as a) single agents with combination …
Number of citations: 2 search.proquest.com
DE Beck, PVN Reddy, W Lv… - Journal of medicinal …, 2016 - ACS Publications
Several indenoisoquinolines have shown promise as anticancer agents in clinical trials. Incorporation of a nitrogen atom into the indenoisoquinoline scaffold offers the possibility of …
Number of citations: 45 pubs.acs.org
K Shah - 2017 - search.proquest.com
This dissertation describes an introduction, background and research progress in the areas of agents designed as (a) selective Pneumocystis jirovecii dihydrofolate reductase (pjDHFR) …
Number of citations: 5 search.proquest.com

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